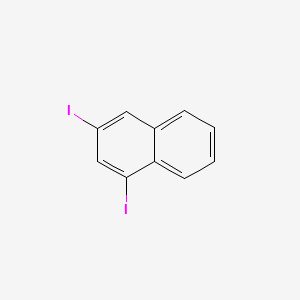

![molecular formula C14H9FO4 B597942 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid CAS No. 1261941-47-2](/img/structure/B597942.png)

6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid” belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .

Synthesis Analysis

While specific synthesis methods for “6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid” were not found, it’s worth noting that the synthesis of similar compounds often involves catalytic protodeboronation of alkyl boronic esters . An extensive analogue synthesis program was initiated for a similar compound, and over 200 derivatives were synthesized and tested for anticancer activity .Scientific Research Applications

Anticancer Agent

The compound has been studied for its potential as an anticancer agent. It has been found to inhibit de novo pyrimidine nucleotide biosynthesis, which is a critical process for DNA and RNA synthesis in cancer cells . This inhibition results in the depletion of intracellular pools of uridine 5′-triphosphate and cytidine 5′-triphosphate, leading to cell death .

Fluorinated Metal-Organic Frameworks (F-MOFs)

Fluorinated metal-organic frameworks (F-MOFs) are a class of porous crystalline materials that have various applications, including harmful gas sorption and separation . The compound, due to its fluorinated nature, can be used in the synthesis of these F-MOFs .

Synthesis of Biphenyl Derivatives

The compound can be used in the synthesis of biphenyl derivatives. These derivatives have a wide range of applications in the field of organic chemistry .

Material Science

In material science, the compound can be used in the synthesis of new materials with unique properties. For example, it can be used to create materials with increased hydrophobicity, which can improve moisture stability .

Gas Sorption and Separation

As mentioned earlier, the compound can be used in the synthesis of F-MOFs, which have applications in gas sorption and separation . These materials can selectively adsorb certain gases, making them useful for environmental and industrial applications.

Pharmaceutical Research

In pharmaceutical research, the compound can be used as a building block in the synthesis of new drugs. Its fluorinated nature can influence the pharmacokinetic properties of these drugs, potentially improving their efficacy and safety .

Future Directions

The compound “6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid” has potential for future research. A similar compound, “6-Fluoro-2-(2’-fluoro-1,1’-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390)”, was selected for further investigation because of its efficacy against a spectrum of human solid tumors and its water solubility . It is being developed as a Phase 1 anticancer agent .

Mechanism of Action

Target of Action

The primary target of 6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is the enzyme dihydroorotate dehydrogenase (DHO-DH) . This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway , which is essential for the synthesis of DNA and RNA .

Mode of Action

6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid acts as a potent inhibitor of DHO-DH . By inhibiting this enzyme, the compound disrupts the de novo pyrimidine biosynthesis pathway, leading to a significant decrease in the intracellular pools of uridine 5′-triphosphate and cytidine 5′-triphosphate . This disruption hampers the synthesis of RNA and DNA, thereby exerting a cytotoxic effect on the cells .

Biochemical Pathways

The compound primarily affects the de novo pyrimidine biosynthesis pathway . This pathway is responsible for the production of pyrimidine nucleotides, which are essential components of DNA and RNA. By inhibiting DHO-DH, the fourth enzyme in this pathway, the compound disrupts the production of these nucleotides, leading to a depletion of critical precursors for RNA and DNA synthesis .

Pharmacokinetics

It has been observed that the compound can be administered via various routes, including intravenous (iv) infusion . The compound’s impact on bioavailability and its ADME (Absorption, Distribution, Metabolism, and Excretion) properties require further investigation.

Result of Action

The inhibition of the de novo pyrimidine biosynthesis pathway by 6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid leads to a significant reduction in the intracellular pools of uridine 5′-triphosphate and cytidine 5′-triphosphate . This results in a 99.9% cell kill as determined by clonogenic assay . The compound’s action thus has a cytotoxic effect, making it a potential anticancer agent .

Action Environment

It’s worth noting that the compound’s cytotoxic effect can be circumvented by the addition of uridine or cytidine, which restores intracellular pools of uridine 5′-triphosphate and cytidine 5′-triphosphate to control levels . This suggests that the compound’s action can be influenced by the availability of certain biochemical substances in its environment.

properties

IUPAC Name |

3-(4-carboxyphenyl)-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO4/c15-12-6-5-10(14(18)19)7-11(12)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAURUWJCUZANA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20683334 |

Source

|

| Record name | 6-Fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

CAS RN |

1261941-47-2 |

Source

|

| Record name | 6-Fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-thieno[3,2-b]pyrrol-5(6H)-one](/img/structure/B597877.png)